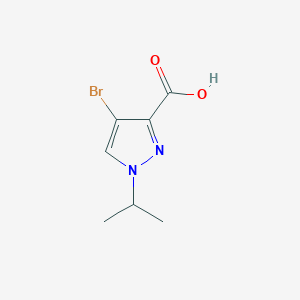4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid
CAS No.: 1006451-37-1
Cat. No.: VC4339423
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.065
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006451-37-1 |
|---|---|
| Molecular Formula | C7H9BrN2O2 |
| Molecular Weight | 233.065 |
| IUPAC Name | 4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9BrN2O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | ZLQGMHAFGMQGTD-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C(=N1)C(=O)O)Br |
Introduction
Structural Characteristics and Molecular Properties
The defining feature of 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid lies in its pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. The 1-position is substituted with an isopropyl group (), while the 3- and 4-positions host a carboxylic acid () and bromine atom, respectively . Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-1-propan-2-ylpyrazole-3-carboxylic acid |
| SMILES | CC(C)N1C=C(C(=N1)C(=O)O)Br |
| InChIKey | ZLQGMHAFGMQGTD-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 233.065 g/mol |
The carboxylic acid group introduces hydrogen-bonding capacity, while the bromine atom enables participation in cross-coupling reactions, a trait exploited in synthesizing complex molecules . Comparative analysis with its structural isomer, 3-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid (CAS No. 1517038-16-2), reveals distinct electronic profiles due to differing substituent orientations. The 4-bromo isomer exhibits a calculated collision cross-section (CCS) of 145.5 Ų for the adduct, marginally smaller than its 3-bromo counterpart .
Synthesis and Manufacturing Considerations
A hypothetical synthesis pathway might involve:
-
Pyrazole Ring Formation: Reacting acetylacetone with isopropylhydrazine to generate 1-isopropyl-1H-pyrazole.
-
Carboxylic Acid Introduction: Oxidative cleavage or carboxylation at the 3-position.
-
Bromination: Electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) at the 4-position.
Notably, ester-protected precursors (e.g., ethyl esters) are often employed to mitigate side reactions during bromination, with subsequent hydrolysis yielding the free carboxylic acid .
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain unreported for this compound . Predictive models suggest moderate hydrophilicity due to the carboxylic acid group, though the bromine and isopropyl substituents may enhance lipid solubility. Key physicochemical predictions include:
| Property | Value/Description |
|---|---|
| Density | ~1.5 g/cm³ (estimated) |
| Boiling Point | >200°C (decomposition likely) |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) |
The compound’s stability under acidic or basic conditions warrants further investigation, as carboxylic acids are prone to decarboxylation at elevated temperatures .
Comparative Analysis with Structural Isomers
The positional isomerism between 3- and 4-bromo-substituted pyrazoles significantly impacts reactivity and bioactivity:
| Parameter | 4-Bromo Isomer | 3-Bromo Isomer |
|---|---|---|
| SMILES | CC(C)N1C=C(C(=N1)C(=O)O)Br | CC(C)N1C=C(C(=N1)Br)C(=O)O |
| InChIKey | ZLQGMHAFGMQGTD-UHFFFAOYSA-N | FHQZDWWXIGFQSR-UHFFFAOYSA-N |
| Predicted CCS () | 145.5 Ų | 143.4 Ų |
The 4-bromo isomer’s larger CCS suggests a slightly extended conformation, potentially influencing membrane permeability and protein binding .
Analytical and Spectroscopic Characterization
High-resolution mass spectrometry (HRMS) and ion mobility spectrometry (IMS) data for 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid include:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| 232.99202 | 145.5 | |
| 254.97396 | 146.6 | |
| 230.97746 | 142.9 |
Nuclear magnetic resonance (NMR) predictions indicate characteristic signals for the isopropyl group ( ppm for ) and carboxylic acid proton ( ppm) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume